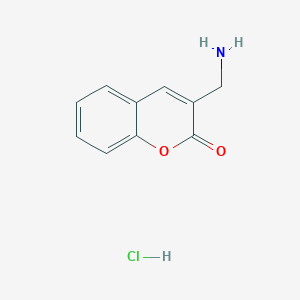

3-(aminomethyl)-2H-chromen-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of 3-(aminomethyl)-2H-chromen-2-one hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu .

Mode of Action

GSK3036656 inhibits the enzymatic activity of Mtb LeuRS . It applies the oxaborole tRNA trapping (OBORT) mechanism to Mtb LeuRS, leading to the inhibition of protein synthesis . This compound shows potent inhibition of Mtb LeuRS (IC50 = 0.20 μM) and in vitro antitubercular activity (Mtb H37Rv MIC = 0.08 μM) .

Biochemical Pathways

The inhibition of Mtb LeuRS by GSK3036656 affects the protein synthesis pathway in Mtb . By blocking the charging of tRNA^Leu with leucine, it disrupts the translation process, leading to the inhibition of protein synthesis and thus the growth of Mtb .

Pharmacokinetics

It is highly selective for the Mtb LeuRS enzyme, with IC50 of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively .

Result of Action

The inhibition of Mtb LeuRS by GSK3036656 leads to the disruption of protein synthesis in Mtb, thereby inhibiting the growth of the bacteria . This results in its antitubercular activity, making it a potential candidate for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of GSK3036656 can be influenced by various environmental factors While specific details are not available in the search results, factors such as pH, temperature, and the presence of other compounds can potentially affect the action of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2H-chromen-2-one hydrochloride typically involves the reaction of chromen-2-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(aminomethyl)-2H-chromen-2-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the chromen-2-one moiety. It can be used to label biomolecules and study their interactions in living cells.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

- 3-(aminomethyl)-2H-chromen-2-one

- 2H-chromen-2-one (coumarin)

- 3-(aminomethyl)benzeneboronic acid hydrochloride

Uniqueness

3-(aminomethyl)-2H-chromen-2-one hydrochloride is unique due to the presence of both the aminomethyl group and the chromen-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

3-(Aminomethyl)-2H-chromen-2-one hydrochloride is a derivative of chromen-2-one, characterized by an aminomethyl group at the 3rd position. Its chemical formula is C10H10ClNO with a molecular weight of approximately 211.65 g/mol. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Its structural similarity to other coumarin derivatives enhances its potential as an antimicrobial agent. Comparative studies have demonstrated that it can inhibit bacterial growth effectively, suggesting its application in developing new antimicrobial therapies.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . The mechanism of action appears to involve the inhibition of specific cancer cell lines, although further detailed studies are necessary to elucidate the precise pathways involved .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit cholinesterases (AChE and BChE), which are implicated in Alzheimer's disease. This action suggests potential neuroprotective effects .

- Monoamine Oxidase Inhibition : The compound may also inhibit monoamine oxidase B (MAO B), which is relevant for treating neurodegenerative diseases. In vitro studies have reported nanomolar inhibition levels, indicating strong binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activities. The presence of the aminomethyl group at the 3rd position differentiates it from other coumarin derivatives, enhancing its pharmacological profile.

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 3-acetylcoumarin | Yes | Antioxidant | Precursor for many coumarin derivatives |

| Coumarin | Yes | Antimicrobial | Basic structure without substitution at C3 |

| 7-hydroxycoumarin | Yes | Anticancer | Hydroxyl substitution enhances solubility |

| 6-methoxy-7-hydroxycoumarin | Yes | Antioxidant | Methoxy group increases lipophilicity |

This table illustrates that while many coumarins exhibit similar properties, the distinct aminomethyl substitution may contribute to unique biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Inhibition of Cholinesterases : A study focused on a series of aminomethyl derivatives found significant inhibition of AChE and BChE, suggesting potential applications in Alzheimer's treatment .

- Antitumor Activity : Another investigation synthesized new coumarin derivatives, including those similar to this compound, demonstrating antitumor efficacy in vitro against various cancer cell lines .

- Antioxidant Mechanisms : Research into the antioxidant mechanisms revealed that these compounds can effectively scavenge free radicals, thus protecting cellular components from oxidative damage .

Properties

IUPAC Name |

3-(aminomethyl)chromen-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.ClH/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12;/h1-5H,6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPULUVERBOTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.